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Compound of Interest

Compound Name: 6-(Bromomethyl)-1H-indazole

Cat. No.: B127473 Get Quote

An In-Depth Technical Guide to 6-(Bromomethyl)-1H-indazole: Synthesis, Properties, and

Applications

Introduction
6-(Bromomethyl)-1H-indazole is a pivotal heterocyclic building block in modern medicinal

chemistry and materials science. Its structure, featuring a stable indazole core coupled with a

reactive benzylic bromide handle, makes it an exceptionally versatile intermediate for the

synthesis of complex molecular architectures. The indazole scaffold itself is recognized as a

"privileged structure" in drug discovery, frequently appearing in molecules designed to interact

with key biological targets, particularly protein kinases.[1] Consequently, 6-(Bromomethyl)-1H-
indazole serves as a crucial starting material for the development of novel therapeutics in

areas such as oncology, neurology, and inflammatory diseases.[2][3] This guide provides a

comprehensive overview of its chemical properties, structure, synthesis, reactivity, and

applications for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties
Accurate identification and understanding of the physicochemical properties of a reagent are

fundamental to its effective use in research and development.
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Identifier Value

IUPAC Name 6-(Bromomethyl)-1H-indazole

CAS Number 152626-91-0[2]

Molecular Formula C₈H₇BrN₂

Molecular Weight 211.06 g/mol

Canonical SMILES C1=CC2=C(C=C1CBr)NN=C2

Note: The hydrobromide salt of this compound is also commercially available under CAS

Number 368426-63-5.[4][5]

Physicochemical Properties
Property Description

Appearance
Solid, often appearing as a white to off-white or

tan powder.

Solubility

Generally soluble in polar organic solvents such

as dimethylformamide (DMF), dimethyl sulfoxide

(DMSO), and alcohols like methanol and

ethanol.[6]

Stability & Storage

The compound is a reactive benzylic halide. For

long-term stability, it should be stored under an

inert atmosphere (e.g., nitrogen or argon) at

refrigerated temperatures (2-8°C) to prevent

degradation.[5]

Molecular Structure and Spectroscopic Profile
The reactivity and utility of 6-(Bromomethyl)-1H-indazole are direct consequences of its

molecular structure, which consists of a bicyclic aromatic indazole system with a bromomethyl

substituent at the 6-position.

Caption: Chemical structure of 6-(Bromomethyl)-1H-indazole.
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The key structural features that dictate its chemical behavior are:

The Indazole Core: A bicyclic aromatic system that is relatively stable and provides a rigid

scaffold. The N-H proton at the N1 position is acidic and can be deprotonated or substituted.

The Bromomethyl Group: This group is the primary site of reactivity. As a benzylic bromide,

the C-Br bond is weakened, and the carbon atom is highly electrophilic, making it an

excellent substrate for nucleophilic substitution (Sₙ2) reactions.

Representative Spectroscopic Data
While specific, published spectra for this exact compound are not readily available, a

representative spectroscopic profile can be predicted based on its structure and data from

closely related analogues.[5][7][8] This profile is crucial for reaction monitoring and quality

control.
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Technique Expected Observations

¹H NMR

δ ~13 ppm (br s, 1H): N-H proton of the indazole

ring. δ ~8.0 ppm (s, 1H): C3-H proton. δ ~7.5-

7.8 ppm (m, 2H): Aromatic protons on the

benzene ring (e.g., C4-H, C7-H). δ ~7.2 ppm

(m, 1H): Aromatic proton (e.g., C5-H). δ ~4.7

ppm (s, 2H): Methylene protons of the

bromomethyl group (-CH₂Br).

¹³C NMR

δ ~140-142 ppm: Quaternary carbons of the

indazole ring fusion. δ ~135 ppm: C3 carbon. δ

~110-130 ppm: Other aromatic carbons. δ ~33

ppm: Methylene carbon of the bromomethyl

group (-CH₂Br).

IR (cm⁻¹)

~3150 cm⁻¹: N-H stretching. ~3050 cm⁻¹:

Aromatic C-H stretching. ~1620, 1500 cm⁻¹:

C=C and C=N aromatic ring stretching. ~1220

cm⁻¹: C-N stretching. ~650 cm⁻¹: C-Br

stretching.

Mass Spec (EI)

M⁺ at m/z 210/212: Molecular ion peak showing

the characteristic ~1:1 isotopic pattern for

bromine (⁷⁹Br/⁸¹Br). Fragment at m/z 131: Loss

of Br radical.

Synthesis and Purification
An efficient and high-yielding synthesis of 6-(Bromomethyl)-1H-indazole involves the direct

bromination of the corresponding alcohol, (1H-indazol-6-yl)methanol. This method avoids harsh

conditions and provides the product in excellent yield.[2][9]

Caption: Synthetic workflow for 6-(Bromomethyl)-1H-indazole.

Detailed Experimental Protocol: Synthesis
This protocol is adapted from a reported high-yield procedure.[2][9]
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Reaction Setup: To a solution of (1H-indazol-6-yl)methanol (1.0 eq) in glacial acetic acid, add

a solution of 33% hydrogen bromide in acetic acid (excess, ~5-10 eq).

Heating: Heat the reaction mixture to 120°C under a nitrogen atmosphere.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the

starting material is fully consumed (typically 1 hour).

Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker of

ice water.

Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution

of sodium bicarbonate until the pH is ~7-8. A precipitate will form.

Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as

ethyl acetate.

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or

magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the

crude product.

Purification: The crude solid can be purified by silica gel column chromatography or

recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford

pure 6-(Bromomethyl)-1H-indazole.

Chemical Reactivity and Derivatization
The synthetic value of 6-(Bromomethyl)-1H-indazole lies in its predictable and versatile

reactivity, primarily centered around the bromomethyl group.

Nucleophilic Substitution
The benzylic bromide is an excellent leaving group, making the methylene carbon highly

susceptible to attack by a wide range of nucleophiles. This allows for the straightforward

introduction of various functional groups.
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Caption: General nucleophilic substitution at the bromomethyl group.

Common nucleophiles include:

Thiols (R-SH): To form thioethers.[2]

Amines (R₂NH): To form substituted aminomethyl indazoles.

Alcohols/Phenols (R-OH): To form ethers.

Azide (N₃⁻): To form azidomethyl indazoles, which can be further reduced to amines or used

in click chemistry.

Cyanide (CN⁻): To introduce a nitrile group, which can be hydrolyzed to a carboxylic acid.

Detailed Experimental Protocol: Thioether Formation
This protocol describes the reaction with ethanethiol, demonstrating a typical Sₙ2

derivatization.[2]

Reaction Setup: Dissolve 6-(Bromomethyl)-1H-indazole (1.0 eq) in anhydrous

tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.

Addition of Reagents: Add ethanethiol (EtSH, ~1.2 eq) to the solution, followed by the

dropwise addition of a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene

(DBU, ~1.2 eq).

Heating: Heat the reaction mixture to reflux and stir for 1 hour, monitoring by TLC.

Work-up: After cooling, concentrate the reaction mixture under reduced pressure.

Purification: Purify the residue directly by silica gel column chromatography using an

appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to isolate the 6-
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((ethylthio)methyl)-1H-indazole product.

Applications in Research and Drug Development
The primary application of 6-(Bromomethyl)-1H-indazole is as an intermediate in the

synthesis of biologically active molecules. The indazole core is a key pharmacophore that can

form critical hydrogen bonds with protein targets.

Kinase Inhibitors: Indazole derivatives are prominent in the development of inhibitors for

protein kinases, which are crucial targets in cancer therapy.[10][11] By using 6-
(Bromomethyl)-1H-indazole, medicinal chemists can build out complex side chains that

confer potency and selectivity for specific kinases, such as Polo-like kinase 4 (PLK4) and

Pim kinases.[12][13]

Neurology and Other Therapeutic Areas: Beyond oncology, indazole-containing compounds

have been investigated for a range of other therapeutic applications, including neurological

and inflammatory disorders.[3]

Materials Science: The rigid, functionalizable nature of the indazole scaffold also makes its

derivatives interesting candidates for the development of novel organic materials.[2]

Safety and Handling
As a reactive chemical intermediate, proper handling of 6-(Bromomethyl)-1H-indazole is

essential.

Hazard Classification: The compound is classified as harmful if swallowed and causes skin

and serious eye irritation.[3]

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated

fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and

chemical-resistant gloves.

Handling: Avoid inhalation of dust and contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from

incompatible materials such as strong oxidizing agents.[5]
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Conclusion
6-(Bromomethyl)-1H-indazole is a high-value chemical intermediate whose utility is rooted in

its dual structural features: a biologically relevant indazole core and a highly reactive

bromomethyl group. Its straightforward synthesis and versatile reactivity make it an

indispensable tool for scientists in drug discovery and materials science, enabling the efficient

construction of novel and complex molecular entities. A thorough understanding of its

properties, synthesis, and handling is paramount to leveraging its full potential in scientific

innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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